molecular formula C22H22N4O B6792820 4-[4-(1H-benzimidazol-2-ylmethyl)piperidine-1-carbonyl]-3-methylbenzonitrile

4-[4-(1H-benzimidazol-2-ylmethyl)piperidine-1-carbonyl]-3-methylbenzonitrile

Cat. No.: B6792820
M. Wt: 358.4 g/mol
InChI Key: BPRMMYIMFIZGAF-UHFFFAOYSA-N
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Description

4-[4-(1H-benzimidazol-2-ylmethyl)piperidine-1-carbonyl]-3-methylbenzonitrile is a complex organic compound that features a benzimidazole moiety, a piperidine ring, and a benzonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(1H-benzimidazol-2-ylmethyl)piperidine-1-carbonyl]-3-methylbenzonitrile typically involves a multi-step process. One common method starts with the preparation of the benzimidazole core, which is then functionalized to introduce the piperidine and benzonitrile groups. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The use of advanced purification techniques, such as chromatography and crystallization, is also common to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

4-[4-(1H-benzimidazol-2-ylmethyl)piperidine-1-carbonyl]-3-methylbenzonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing groups, while reduction may yield fully saturated piperidine rings .

Scientific Research Applications

4-[4-(1H-benzimidazol-2-ylmethyl)piperidine-1-carbonyl]-3-methylbenzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[4-(1H-benzimidazol-2-ylmethyl)piperidine-1-carbonyl]-3-methylbenzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole moiety is known to interact with DNA and proteins, potentially inhibiting their function. The piperidine ring may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability .

Comparison with Similar Compounds

Similar Compounds

  • 4-{4-[(4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidin-1-yl)benzyl]}-3-phenyl-3H-pyrrolo[2,3-c]quinoline
  • N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives

Uniqueness

4-[4-(1H-benzimidazol-2-ylmethyl)piperidine-1-carbonyl]-3-methylbenzonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its benzimidazole moiety is known for its broad range of biological activities, while the piperidine ring enhances its pharmacokinetic properties .

Properties

IUPAC Name

4-[4-(1H-benzimidazol-2-ylmethyl)piperidine-1-carbonyl]-3-methylbenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O/c1-15-12-17(14-23)6-7-18(15)22(27)26-10-8-16(9-11-26)13-21-24-19-4-2-3-5-20(19)25-21/h2-7,12,16H,8-11,13H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPRMMYIMFIZGAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C#N)C(=O)N2CCC(CC2)CC3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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